4-((2,6-dimethylmorpholino)sulfonyl)-5-methyl-N-(5-methylisoxazol-3-yl)furan-2-carboxamide
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Description
4-((2,6-dimethylmorpholino)sulfonyl)-5-methyl-N-(5-methylisoxazol-3-yl)furan-2-carboxamide is a useful research compound. Its molecular formula is C16H21N3O6S and its molecular weight is 383.42. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Heterocyclic Compounds
Research has focused on synthesizing heterocyclic compounds, which are pivotal in medicinal chemistry due to their diverse biological activities. For instance, the development of novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines as antiprotozoal agents involves multiple steps of chemical synthesis, starting from furan-based precursors. These compounds have shown promising in vitro and in vivo activities against T. b. rhodesiense and P. falciparum, highlighting their potential as therapeutic agents against protozoal infections (Ismail et al., 2004).
Structural Analysis
Structural characterization and analysis of new compounds are crucial for understanding their properties and potential applications. The crystal structure analysis of compounds like N-[2-(6-Methyl-4-oxo-4H-chromen-3-yl)-4-oxothiazolidin-3-yl]furan-2-carboxamide N,N-dimethylformamide solvate has provided insights into the molecular interactions and stability of such molecules. These studies are essential for designing compounds with desired physical and chemical properties (Zhao & Zhou, 2009).
Properties
IUPAC Name |
4-(2,6-dimethylmorpholin-4-yl)sulfonyl-5-methyl-N-(5-methyl-1,2-oxazol-3-yl)furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O6S/c1-9-5-15(18-25-9)17-16(20)13-6-14(12(4)24-13)26(21,22)19-7-10(2)23-11(3)8-19/h5-6,10-11H,7-8H2,1-4H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZVKPYAVNVBKPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=C(OC(=C2)C(=O)NC3=NOC(=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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